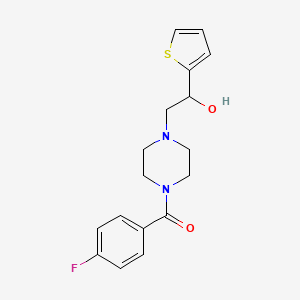
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide, also known as JNJ-42756493, is a small molecule inhibitor that has been extensively studied in the field of oncology. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression.
Wirkmechanismus
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of oncogenes. This results in the downregulation of key pathways involved in cancer cell growth and survival, including MYC and BCL-2.
Biochemical and Physiological Effects
Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, two key processes involved in tumor growth and metastasis. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to modulate the immune response, enhancing the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. In addition, it has been shown to be well-tolerated in preclinical studies, with a favorable pharmacokinetic profile. However, one limitation of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. One possibility is the combination of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide with other anticancer agents, such as immune checkpoint inhibitors or epigenetic modulators, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which could have even greater antitumor activity. Finally, the use of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment could improve patient outcomes and reduce the risk of toxicity.
Synthesemethoden
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide involves several steps, starting with the reaction of 2,5-dimethylphenol with propargyl bromide to form 2,5-dimethyl-3-(prop-2-yn-1-yloxy)phenol. This compound is then reacted with 6-amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to form N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to enhance the efficacy of other anticancer agents, such as proteasome inhibitors and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-6-13(2)15(9-12)25-14(3)18(24)22-16-10-17(20-11-19-16)23-8-4-7-21-23/h4-11,14H,1-3H3,(H,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDWMAFFAWEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)
![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)
![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)


![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)
![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)
![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)


![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)
![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)